molecular formula C12H18O2 B2650378 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol CAS No. 365572-36-7

3-[4-(Propan-2-yloxy)phenyl]propan-1-ol

Cat. No.: B2650378
CAS No.: 365572-36-7
M. Wt: 194.274
InChI Key: OINFBDTYTOUBIM-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-[4-(Propan-2-yloxy)phenyl]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yloxy)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 3-[4-(Propan-2-yloxy)phenyl]propanal or 3-[4-(Propan-2-yloxy)phenyl]propanone.

    Reduction: Formation of the corresponding alkane, 3-[4-(Propan-2-yloxy)phenyl]propane.

    Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact mechanism would vary based on the context of its use, such as its role as an antimicrobial agent or an anti-inflammatory compound.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Propan-2-yloxy)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-[4-(Propan-2-yloxy)phenyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure but with methoxy groups on the phenyl ring.

Uniqueness

3-[4-(Propan-2-yloxy)phenyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, while the propan-2-yloxy group provides steric and electronic effects that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFBDTYTOUBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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